molecular formula C15H16N2O3S B2802881 Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate CAS No. 312914-23-1

Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate

Cat. No. B2802881
CAS RN: 312914-23-1
M. Wt: 304.36
InChI Key: NFHYSHACEWOXGL-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazole compounds can be synthesized from available starting materials like ethyl 2-amino-4-methylthiazole-5-carboxylate by routine methods . The new compounds are often tested for their antimicrobial activity .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole compounds can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point similar to that of pyridine and pyrimidine .

Scientific Research Applications

Mechanism of Action

Target of Action

Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, interaction with cell receptors, or disruption of cell membrane integrity . The specific mode of action would depend on the compound’s specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of many chemical compounds .

Future Directions

Thiazole compounds continue to be an area of interest for researchers due to their wide range of biological activities. Future research will likely focus on synthesizing new thiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHYSHACEWOXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate

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